4-methyl-1-(2-oxo-2-phenylethyl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
4-methyl-2-phenacyl-5-pyridin-2-yl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-19-15(13-9-5-6-10-17-13)18-20(16(19)22)11-14(21)12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGOLXYPDKDJGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(=O)C2=CC=CC=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the reaction of hydrazine with a suitable diketone derivative, followed by cyclization under acidic conditions. The phenyl group can be introduced through a Friedel-Crafts acylation reaction, and the pyridine ring can be attached using a cross-coupling reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
This compound has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its biological activity has been explored in studies related to enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
4-methyl-1-(2-oxo-2-phenylethyl)-3-(pyridin-2-yl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by data tables and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. The compound's structure features a triazole ring, which is known for its stability and bioactivity.
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Molecular Formula | C17H12N4O3 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 9.2911(15) |
| b (Å) | 17.525(3) |
| c (Å) | 8.5586(15) |
| β (°) | 109.358(7) |
| Volume (ų) | 1314.8(4) |
Biological Activity
The biological activities of this compound have been investigated in various studies, highlighting its potential as an anti-cancer agent and its effects on different cellular pathways.
Antiproliferative Activity
In vitro studies have demonstrated that compounds containing the triazole moiety exhibit significant antiproliferative activity against several cancer cell lines. For instance, derivatives of this compound have shown IC50 values in the micromolar range against human cervical carcinoma (HeLa) and murine leukemia cells (L1210).
Table 2: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 9.6 ± 0.7 |
| Compound B | L1210 | 41 ± 3 |
| Compound C | CEM | 25 ± 2 |
The mechanism by which this compound exerts its biological effects is thought to involve the modulation of key signaling pathways associated with cell growth and apoptosis. The triazole ring plays a crucial role in enhancing biological activity due to its ability to form hydrogen bonds and interact with biological targets.
Case Studies
Recent research has focused on the structure–activity relationship (SAR) of triazole derivatives, indicating that modifications at specific positions can significantly enhance their potency against cancer cells. For example, studies have shown that introducing various substituents on the pyridine ring can lead to improved inhibition of cell proliferation.
Case Study: Triazole Derivatives in Cancer Treatment
A study evaluated a series of triazole derivatives for their anticancer properties. The results indicated that certain modifications led to compounds with enhanced selectivity and potency against cancer cell lines while exhibiting minimal cytotoxicity towards normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
